Potassium Peroxymonosulfate Sulfate

Übersicht

Beschreibung

Potassium Peroxymonosulfate Sulfate is known for its oxidizing properties and is used in various applications including water treatment and environmental decontamination.

Synthesis Analysis

The synthesis of Potassium Peroxymonosulfate Sulfate involves activation processes that lead to the formation of reactive species, mainly sulfate radicals. Anipsitakis et al. (2008) found that activated Potassium Peroxymonosulfate can be effective in treating pollutants like ammonium ion, creatinine, chlorinated creatinine products, arginine, and bacteria like E. coli in water applications (Anipsitakis, Tufano, & Dionysiou, 2008).

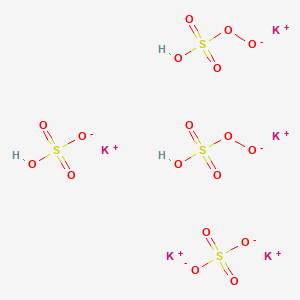

Molecular Structure Analysis

The molecular structure of Potassium Peroxymonosulfate Sulfate plays a crucial role in its reactivity and effectiveness. Research by Zhang et al. (2015) outlines the importance of sulfate radical-based decontamination technologies, highlighting the role of the molecular structure in these processes (Zhang, Zhang, Teng, & Fan, 2015).

Chemical Reactions and Properties

Potassium Peroxymonosulfate Sulfate undergoes various chemical reactions, forming different reactive species. Zhou et al. (2018) discussed the activation of Potassium Peroxymonosulfate by sulfur-containing minerals, shedding light on its chemical properties and reactivity (Zhou et al., 2018). Similarly, Yang et al. (2018) studied the direct reaction of Potassium Peroxymonosulfate with various compounds, revealing insights into its chemical properties (Yang, Banerjee, Brudvig, Kim, & Pignatello, 2018).

Physical Properties Analysis

The physical properties of Potassium Peroxymonosulfate Sulfate, including its stability, solubility, and interaction with other substances, are crucial for its applications. Wang and Wang (2018) discussed the activation of Potassium Peroxymonosulfate and its adaptability in the degradation of contaminants, providing insights into its physical properties (Wang & Wang, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various pollutants and activation methods, are key to understanding the applications of Potassium Peroxymonosulfate Sulfate. Mandal et al. (2018) provided a comprehensive review of the oxidative transformations aided by Potassium Persulfate, a related compound, which can offer insights into the chemical properties of Potassium Peroxymonosulfate Sulfate (Mandal, Bera, Dubey, Saha, & Laha, 2018).

Wissenschaftliche Forschungsanwendungen

-

Swimming Pool Shock Oxidizer

-

Printed Wiring Board Microetchant

-

Repulping Aid for Wet-Strength-Resin Destruction

-

Odor Control Agent in Wastewater Treatment

-

Bleach Component in Denture Cleanser and Laundry Formulations

-

Activator in Antimicrobial Compositions

Safety And Hazards

Potassium Peroxymonosulfate can cause severe skin burns and eye damage56. It may cause respiratory irritation and may cause an allergic skin reaction56. It is harmful if swallowed or if inhaled56. It is recommended to use personal protective equipment when handling this chemical56.

Zukünftige Richtungen

Advanced oxidation processes (AOPs) based on Potassium Peroxymonosulfate activation have attracted much research attention in the last decade for the degradation of recalcitrant organic contaminants7. The production pathways and mechanisms of Potassium Peroxymonosulfate remain controversial in the present literatures7. Therefore, future perspectives in the aspects of novel catalysts and related mechanisms are proposed7.

Eigenschaften

IUPAC Name |

pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3K5O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051415 | |

| Record name | Potassium hydrogen monopersulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate | |

CAS RN |

37222-66-5 | |

| Record name | Potassium hydrogen monopersulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CAROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL6A2XXU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)